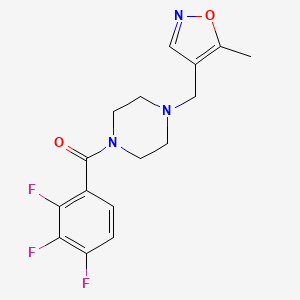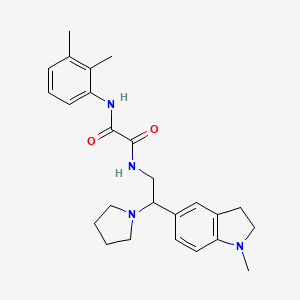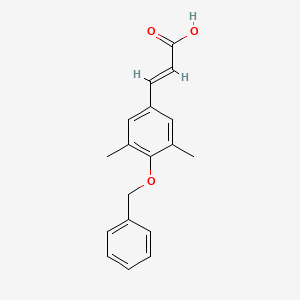
(E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid, also known as DMPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPA is a type of chalcone derivative, which is a class of organic compounds that exhibit a wide range of biological activities.
科学研究应用
(E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid has shown promising results in various scientific research applications. One of the most significant applications of (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid is in the field of cancer research. Studies have shown that (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid exhibits anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid has also been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
作用机制
The mechanism of action of (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
(E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid has been shown to have a wide range of biochemical and physiological effects. Studies have shown that (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid can inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid in lab experiments is its low toxicity and high solubility in water. This makes it easier to administer to cells and animals without causing any adverse effects. However, one of the limitations of using (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid is its low stability, which can lead to degradation over time. This can affect the reproducibility of experiments and the accuracy of results.
未来方向
There are several future directions for the research on (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid. One of the areas of interest is the development of (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the mechanism of action of (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid, which can provide insights into its potential therapeutic applications. Additionally, the synthesis of (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid derivatives with improved stability and efficacy can also be explored.
合成方法
The synthesis of (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid involves the condensation of 3,5-dimethyl-4-hydroxybenzaldehyde with acetophenone in the presence of a base catalyst such as potassium hydroxide. The resulting chalcone is then subjected to a Wittig reaction with a phosphonium ylide to produce (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid. The overall yield of (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid synthesis is around 50%, and the purity of the compound can be improved by recrystallization.
属性
IUPAC Name |
(E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-13-10-16(8-9-17(19)20)11-14(2)18(13)21-12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPWZPZNSASYKB-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(p-tolyl)ethanone](/img/structure/B2726207.png)
![2-(3-fluorobenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2726208.png)
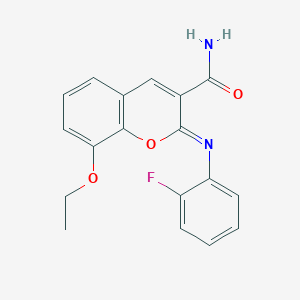
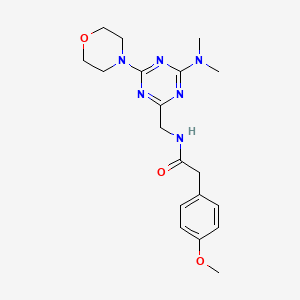
![3-(4-Ethoxyphenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2726213.png)
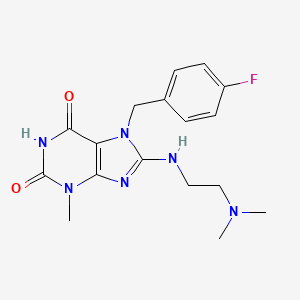
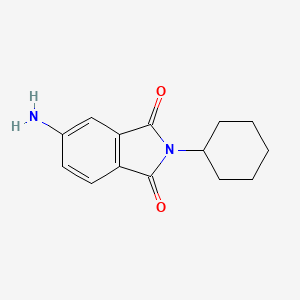
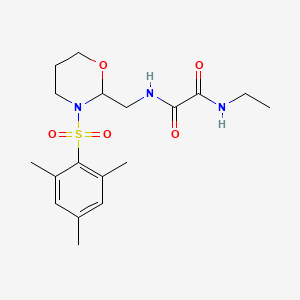
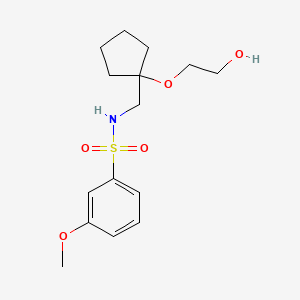

![Diethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-1,2-cyclopropanedicarboxylate](/img/structure/B2726225.png)

